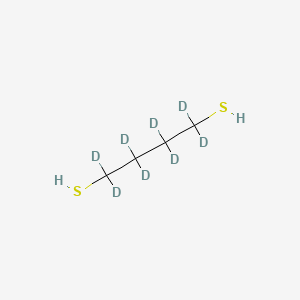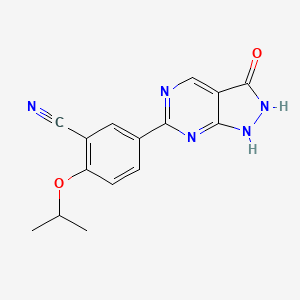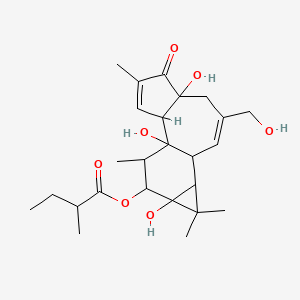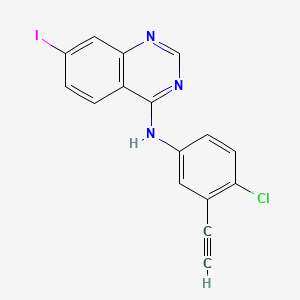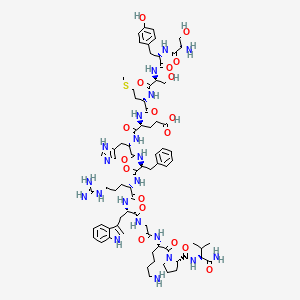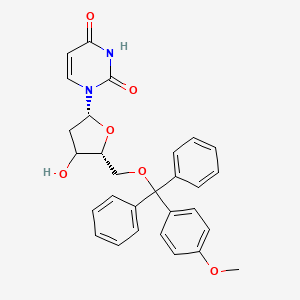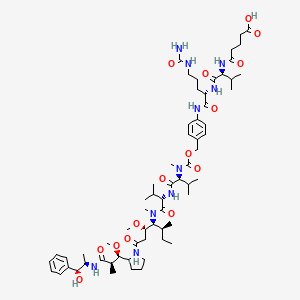
OH-Glu-Val-Cit-PAB-MMAE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OH-Glu-Val-Cit-PAB-MMAE is a compound that consists of a cleavable antibody-drug conjugate linker (OH-Glu-Val-Cit-PAB) and a potent tubulin inhibitor (monomethyl auristatin E). This compound is primarily used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of OH-Glu-Val-Cit-PAB-MMAE involves the conjugation of the cleavable linker (OH-Glu-Val-Cit-PAB) with monomethyl auristatin E. The process typically includes the following steps:
-
Preparation of the Linker: : The cleavable linker OH-Glu-Val-Cit-PAB is synthesized through a series of peptide coupling reactions. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in an organic solvent like dimethylformamide .
-
Conjugation with Monomethyl Auristatin E: : The linker is then conjugated with monomethyl auristatin E through a nucleophilic substitution reaction. This step requires the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
OH-Glu-Val-Cit-PAB-MMAE undergoes several types of chemical reactions, including:
-
Cleavage Reactions: : The cleavable linker (OH-Glu-Val-Cit-PAB) is designed to be cleaved by specific enzymes such as cathepsin B, which is commonly found in tumor lysosomes .
-
Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of monomethyl auristatin E .
Common Reagents and Conditions
Enzymatic Cleavage: Enzymes like cathepsin B are used to cleave the linker in a controlled manner.
Hydrolysis: Acidic or basic conditions are employed to induce hydrolysis of the compound.
Major Products Formed
The major product formed from the cleavage of this compound is monomethyl auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
科学研究应用
OH-Glu-Val-Cit-PAB-MMAE has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used in the synthesis of antibody-drug conjugates, which are valuable tools in chemical biology and medicinal chemistry .
-
Biology: : In biological research, this compound is used to study the mechanisms of targeted drug delivery and the role of cleavable linkers in drug release .
-
Medicine: : The primary application of this compound is in the development of targeted cancer therapies. Antibody-drug conjugates containing this compound have shown promise in treating various types of cancer, including hematological malignancies and solid tumors .
-
Industry: : In the pharmaceutical industry, this compound is used in the production of antibody-drug conjugates for clinical trials and commercial use .
作用机制
The mechanism of action of OH-Glu-Val-Cit-PAB-MMAE involves the following steps:
Targeting: The antibody-drug conjugate binds to a specific antigen on the surface of cancer cells.
Internalization: The conjugate is internalized into the cancer cell through receptor-mediated endocytosis.
Cytotoxicity: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.
相似化合物的比较
OH-Glu-Val-Cit-PAB-MMAE is unique due to its cleavable linker and potent tubulin inhibitor. Similar compounds include:
属性
CAS 编号 |
1895916-23-0 |
|---|---|
分子式 |
C63H100N10O15 |
分子量 |
1237.5 g/mol |
IUPAC 名称 |
5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H100N10O15/c1-15-39(8)54(47(86-13)34-49(75)73-33-21-25-46(73)56(87-14)40(9)57(79)66-41(10)55(78)43-22-17-16-18-23-43)71(11)61(83)52(37(4)5)70-60(82)53(38(6)7)72(12)63(85)88-35-42-28-30-44(31-29-42)67-58(80)45(24-20-32-65-62(64)84)68-59(81)51(36(2)3)69-48(74)26-19-27-50(76)77/h16-18,22-23,28-31,36-41,45-47,51-56,78H,15,19-21,24-27,32-35H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,74)(H,70,82)(H,76,77)(H3,64,65,84)/t39-,40+,41+,45-,46-,47+,51-,52-,53-,54-,55+,56+/m0/s1 |
InChI 键 |
XKQGZQVGYMIHEK-GJIHENSZSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


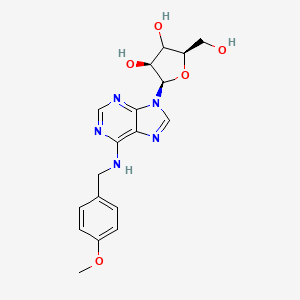
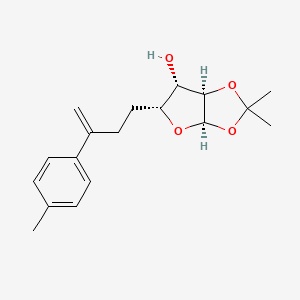
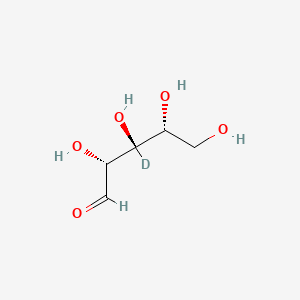
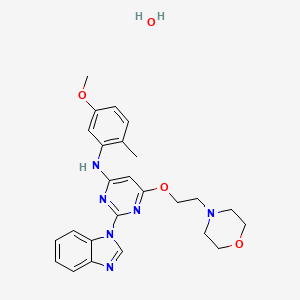
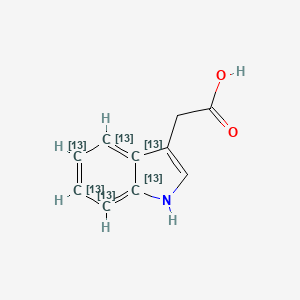
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)

